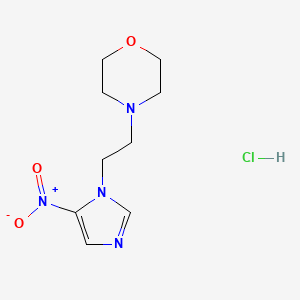

4-(2-(5-Nitro-1H-imidazole-1-yl)ethyl)morpholine monohydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-(5-Nitro-1H-imidazole-1-yl)ethyl)morpholine monohydrochloride is a chemical compound that features a nitroimidazole moiety linked to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(5-Nitro-1H-imidazole-1-yl)ethyl)morpholine monohydrochloride typically involves the reaction of 5-nitroimidazole with 2-chloroethylmorpholine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and an appropriate solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-(5-Nitro-1H-imidazole-1-yl)ethyl)morpholine monohydrochloride undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

4-(2-(5-Nitro-1H-imidazole-1-yl)ethyl)morpholine monohydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Explored for its potential use in the treatment of infections caused by anaerobic bacteria and protozoa.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(2-(5-Nitro-1H-imidazole-1-yl)ethyl)morpholine monohydrochloride involves the interaction of the nitroimidazole moiety with biological targets. The nitro group undergoes reduction within microbial cells, leading to the formation of reactive intermediates that damage DNA and other critical cellular components. This results in the inhibition of microbial growth and replication.

Comparison with Similar Compounds

Similar Compounds

Metronidazole: Another nitroimidazole derivative with similar antimicrobial properties.

Tinidazole: A nitroimidazole used to treat protozoal infections.

Ornidazole: A nitroimidazole with applications in treating anaerobic bacterial infections.

Uniqueness

4-(2-(5-Nitro-1H-imidazole-1-yl)ethyl)morpholine monohydrochloride is unique due to its specific structural features, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other nitroimidazole derivatives. Its morpholine ring may also enhance its solubility and stability, making it a valuable compound for various applications.

Biological Activity

4-(2-(5-Nitro-1H-imidazole-1-yl)ethyl)morpholine monohydrochloride, commonly referred to as Nimorazole hydrochloride (CAS 94107-55-8), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C9H15ClN4O3

- Molecular Weight : 262.69 g/mol

- Purity : 96%

- Synonyms : Nimorazole hydrochloride, 4-[2-(5-nitroimidazol-1-yl)ethyl]morpholine hydrochloride

Nimorazole exerts its biological effects primarily through the following mechanisms:

- Antimicrobial Activity : The nitroimidazole moiety is known for its ability to generate reactive nitrogen species under hypoxic conditions, which can damage bacterial DNA and inhibit replication. This property makes it effective against anaerobic bacteria and certain protozoa.

- Anticancer Properties : Studies have demonstrated that compounds with nitroimidazole structures can enhance the efficacy of radiotherapy by sensitizing hypoxic tumor cells, leading to improved treatment outcomes in cancer therapy .

- Potential Neuroprotective Effects : Some research indicates that nitroimidazoles may have neuroprotective properties, possibly through modulation of nitric oxide pathways and reduction of oxidative stress .

Antimicrobial Efficacy

Nimorazole has been shown to be effective against a variety of pathogens:

- Anaerobic Bacteria : Effective against Clostridium species and Bacteroides fragilis.

- Protozoan Infections : Used in the treatment of infections caused by Trichomonas vaginalis and Giardia lamblia.

Case Studies

- Clinical Use in Trichomoniasis : A randomized controlled trial demonstrated that Nimorazole was as effective as metronidazole for treating trichomoniasis, with a comparable safety profile .

- Combination Therapy in Cancer Treatment : In a study involving patients with head and neck cancers, the addition of Nimorazole to radiotherapy significantly improved local control rates compared to radiotherapy alone .

Summary of Biological Activities

| Activity Type | Pathogen/Condition | Efficacy Evidence |

|---|---|---|

| Antimicrobial | Anaerobic bacteria | Effective against Clostridium spp. |

| Antiprotozoal | Trichomoniasis | Comparable efficacy to metronidazole |

| Anticancer | Hypoxic tumors | Enhanced efficacy in combination therapy |

Pharmacokinetics

| Parameter | Value |

|---|---|

| Absorption | Rapid absorption post oral administration |

| Half-life | Approximately 8 hours |

| Metabolism | Hepatic metabolism |

| Excretion | Primarily renal |

Safety Profile

While generally well-tolerated, Nimorazole can cause side effects such as nausea, headache, and dizziness. Its safety profile is comparable to other nitroimidazoles, but caution is advised in patients with liver impairment due to hepatic metabolism .

Properties

CAS No. |

94107-55-8 |

|---|---|

Molecular Formula |

C9H15ClN4O3 |

Molecular Weight |

262.69 g/mol |

IUPAC Name |

4-[2-(5-nitroimidazol-1-yl)ethyl]morpholine;hydrochloride |

InChI |

InChI=1S/C9H14N4O3.ClH/c14-13(15)9-7-10-8-12(9)2-1-11-3-5-16-6-4-11;/h7-8H,1-6H2;1H |

InChI Key |

YNZSADJOMNVVST-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCN2C=NC=C2[N+](=O)[O-].Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.